Ethyl 4-[3-oxo-3-(2-toluidino)propyl]-1-piperazinecarboxylate Ethyl 4-[3-oxo-3-(2-toluidino)propyl]-1-piperazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 498570-48-2
VCID: VC0367428
InChI: InChI=1S/C17H25N3O3/c1-3-23-17(22)20-12-10-19(11-13-20)9-8-16(21)18-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H,18,21)
SMILES: CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2C
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4g/mol

Ethyl 4-[3-oxo-3-(2-toluidino)propyl]-1-piperazinecarboxylate

CAS No.: 498570-48-2

Main Products

VCID: VC0367428

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4g/mol

Ethyl 4-[3-oxo-3-(2-toluidino)propyl]-1-piperazinecarboxylate - 498570-48-2

CAS No. 498570-48-2
Product Name Ethyl 4-[3-oxo-3-(2-toluidino)propyl]-1-piperazinecarboxylate
Molecular Formula C17H25N3O3
Molecular Weight 319.4g/mol
IUPAC Name ethyl 4-[3-(2-methylanilino)-3-oxopropyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O3/c1-3-23-17(22)20-12-10-19(11-13-20)9-8-16(21)18-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H,18,21)
Standard InChIKey NFXDDEAYANERRX-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2C
Canonical SMILES CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2C
PubChem Compound 883382
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator